4-Chloro-2-nitrophenyl 2-phenoxyacetate
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Overview
Description
4-Chloro-2-nitrophenyl 2-phenoxyacetate is a chemical compound with the molecular formula C14H10ClNO5 and a molecular weight of 307.69 g/mol. This compound has garnered significant interest in various fields of research and industry due to its unique physical and chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as chlorinated nitrophenols, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds often target specific enzymes or receptors in organisms, disrupting their normal functions.
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often leading to the plant’s death .
Biochemical Pathways
Related compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Pharmacokinetics
The molecular weight of the compound is 30769, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds, such as 4-chloro-2-nitrophenol, have been reported to be degraded by certain bacteria, with the release of stoichiometric amounts of chloride and ammonium ions .
Action Environment
The action of 4-Chloro-2-nitrophenyl 2-phenoxyacetate can be influenced by various environmental factors. For instance, a study on the degradation of 4-chloro-2-nitrophenol in an aqueous environment found that the degradation efficiency was influenced by factors such as initial pH, initial concentration of the compound, power dissipation, and the dosage of TiO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl 2-phenoxyacetate typically involves the esterification of 4-chloro-2-nitrophenol with phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl 2-phenoxyacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-nitrophenol and phenoxyacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-Chloro-2-aminophenyl 2-phenoxyacetate.
Hydrolysis: 4-Chloro-2-nitrophenol and phenoxyacetic acid.
Scientific Research Applications
4-Chloro-2-nitrophenyl 2-phenoxyacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: A precursor in the synthesis of 4-Chloro-2-nitrophenyl 2-phenoxyacetate.
2-Chloro-4-nitrophenol: Another isomer with similar chemical properties.
4-Chloro-2-nitroaniline: A compound with similar structural features and applications
Uniqueness
This compound is unique due to its ester linkage, which imparts distinct chemical reactivity and potential biological activities compared to its similar compounds .
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl) 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-10-6-7-13(12(8-10)16(18)19)21-14(17)9-20-11-4-2-1-3-5-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFQMZLYHTKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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